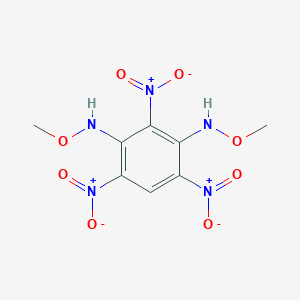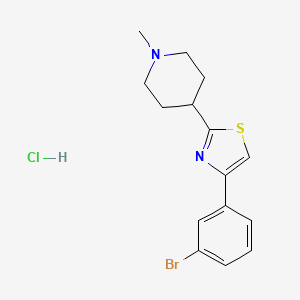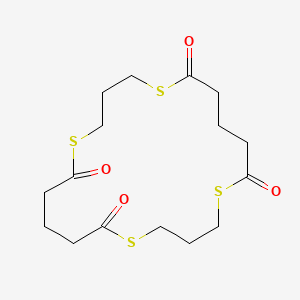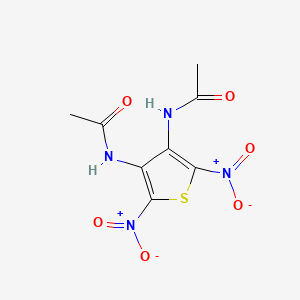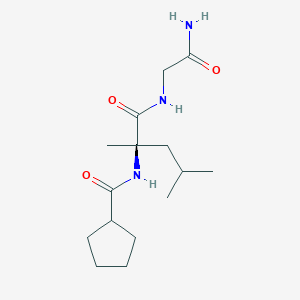
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a 2-methyl-D-leucylglycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide typically involves the following steps:
Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form cyclopentanecarbonyl chloride.
Coupling with 2-Methyl-D-leucine: The cyclopentanecarbonyl chloride is then reacted with 2-methyl-D-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Formation of Glycinamide: The final step involves the reaction of the intermediate with glycinamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopentanecarbonyl)-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-2-methyl-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-D-leucylglycinamide
Uniqueness
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is unique due to the presence of the 2-methyl-D-leucine moiety, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
90104-11-3 |
|---|---|
Formule moléculaire |
C15H27N3O3 |
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-10(2)8-15(3,14(21)17-9-12(16)19)18-13(20)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H2,16,19)(H,17,21)(H,18,20)/t15-/m1/s1 |
Clé InChI |
PIYLRVWDAXUMPJ-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
SMILES canonique |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
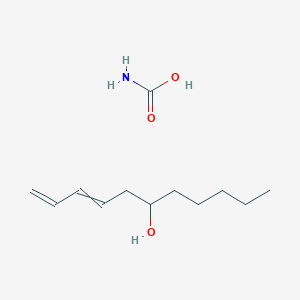
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

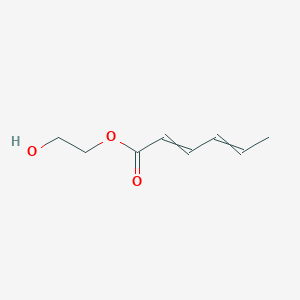


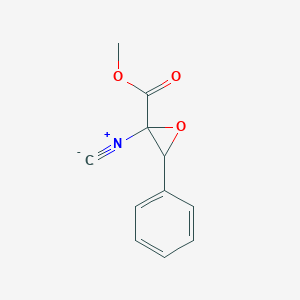
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
